N-benzyl-2-(4-fluorophenyl)sulfanylacetamide
Description
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is a synthetic acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 4-fluorophenylsulfanyl moiety at the C2 position. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfanyl (thioether) linker may influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZNIUWMDKNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide typically involves the reaction of benzylamine with 4-fluorobenzenethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzylamine+4-Fluorobenzenethiol→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
N-Benzyl vs. N-Aryl Substitutions
- N-Benzyl-2-(4-methoxyphenyl)acetamide (Compound 51, ): Replacing the 4-fluorophenylsulfanyl group with a 4-methoxyphenyl moiety results in distinct physicochemical properties. Compound 51 has a melting point of 133–143°C and a lower $ R_f $ value (0.13 in 30% EtOAc/hexane) compared to sulfanyl-containing analogs, reflecting reduced lipophilicity .
- N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide () :
Substituting the benzyl group with a 4-fluorophenyl group on the nitrogen reduces steric bulk, which may improve binding to flat enzymatic pockets. However, the absence of the benzyl group could diminish blood-brain barrier penetration compared to the target compound .
N-Benzyl Derivatives with Heterocyclic Moieties
- Tirbanibulin (): A clinically approved microtubule inhibitor, tirbanibulin features an N-benzyl acetamide core but incorporates a pyridin-2-yl group and a morpholinoethoxy chain. Its molecular weight (431 g/mol) is higher than the target compound, and the morpholinoethoxy group enhances water solubility, enabling topical administration .
Variations in the Sulfanyl-Linked Substituents
4-Fluorophenylsulfanyl vs. Pyrimidine/Aryl Heterocycles
- The molecular formula ($ \text{C}{15}\text{H}{17}\text{N}_{3}\text{OS} $) and calculated pKa (12.17) suggest enhanced basicity compared to the target compound’s arylthioether .
- 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () :
The sulfonyl and oxazolyl groups increase molecular complexity and polarity (molar mass: 477.35 g/mol). Such modifications are often employed to improve target selectivity in kinase inhibitors .
Antimicrobial Activity
- The 4-fluorophenylsulfanyl group in the target compound may similarly enhance stability against enzymatic degradation .
Enzyme Inhibition
- Tirbanibulin () :
As a microtubule inhibitor, tirbanibulin’s activity hinges on its pyridine and morpholine groups. The target compound’s sulfanyl linker and fluorophenyl group may instead favor interactions with cysteine proteases or redox-sensitive targets .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
N-benzyl-2-(4-fluorophenyl)sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a benzyl group, a fluorophenyl moiety, and a sulfanylacetamide functional group. This unique combination contributes to its biological activity by enabling interactions with various molecular targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity through competitive binding or allosteric modulation. This is essential for therapeutic applications targeting diseases such as cancer and inflammatory disorders.
- Receptor Modulation : The compound may also bind to receptors, modulating their function and influencing cellular signaling pathways .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
This table summarizes the antibacterial efficacy, showing that the compound effectively inhibits bacterial growth at relatively low concentrations .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. Studies involving various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. The specific pathways affected include:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
- Apoptotic Pathways : Activation of caspases and the release of cytochrome c from mitochondria suggest that this compound triggers intrinsic apoptotic pathways in cancer cells.
Case Studies
- In vitro Studies on Bacterial Strains : A study evaluated the antimicrobial efficacy of this compound against S. aureus, revealing an MIC value of 32 µM. The compound demonstrated significant bactericidal effects at higher concentrations, making it a candidate for further development as an antibacterial agent .
- Anticancer Efficacy in Cell Lines : In another study, the compound was tested on several human cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
